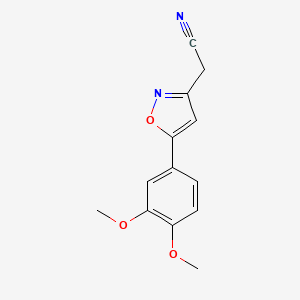

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

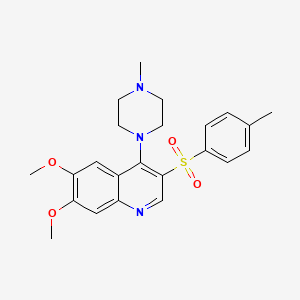

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is a chemical compound . It is related to the compound { [5- (3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride, which has a molecular weight of 270.72 .

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which this compound belongs, can be achieved through several methods . One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . A specific method for synthesizing 3,4-dimethoxyphenyl acetonitrile involves a three-step process of decarboxylation reaction, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis

The molecular structure of related compound { [5- (3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride has been reported . Its InChI code is 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H and its InChI key is LFXYNBWPFOMINX-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions . For example, the use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, (3,4-Dimethoxyphenyl)acetonitrile, have been reported . It is a solid with a boiling point of 171-178 °C/10 mmHg and a melting point of 62-63.5 °C . Its fluorescence is λex 430 nm; λem 511 nm (pH 7.1) .科学的研究の応用

Organic Synthesis and Chemical Transformations

- The study of photodegradation of dimethoxy curcuminoids, including those with methoxy groups bonded to a phenyl ring, reveals insights into the stability and degradation pathways of similar compounds in acetonitrile solutions. This research is crucial for understanding the behavior of dimethoxy compounds under light exposure (Galer & Šket, 2015).

- Investigations into the synthesis of arylmethylene bis and dioxo-octahydroxanthenes using ZnO catalysts in acetonitrile highlight the compound's role in facilitating chemical reactions, pointing towards its utility in synthetic organic chemistry (Maghsoodlou et al., 2010).

- The fluorination of diarylisoxazoles using Selectfluor® in acetonitrile shows the potential of similar compounds in introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Photophysical and Photochemical Studies

- The synthesis and study of nitrile oxide cycloaddition chemistry, where benzotriazole acts as a steric auxiliary, demonstrate the importance of such compounds in creating isoxazoles, a class of compounds with various applications in materials science and organic synthesis (Savage & Wernert, 2005).

- Research on the polymerization rate of 2,6-dimethylphenol induced by acetonitrile underlines the solvent's effect on the efficiency of polymerization processes, which is vital for material science and engineering applications (Gamez et al., 2001).

Lanthanide Complexes and Luminescence

- The reaction of certain compounds with lanthanides in acetonitrile to produce heterodinuclear non-covalent podates highlights the role of these reactions in creating materials with specific photophysical properties, useful in sensors and imaging technologies (Piguet et al., 1997).

Safety and Hazards

The safety and hazards of (3,4-Dimethoxyphenyl)acetonitrile, a related compound, have been reported . It has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

作用機序

Mode of Action

The mode of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is currently unknown . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical properties of the compound and its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound is insoluble in water but soluble in methanol . This could affect how the compound is administered and how it is distributed in the body. Additionally, the compound should be stored in a cool place and kept away from oxidizing agents .

特性

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-16-11-4-3-9(7-13(11)17-2)12-8-10(5-6-14)15-18-12/h3-4,7-8H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJYRZMAXTZVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

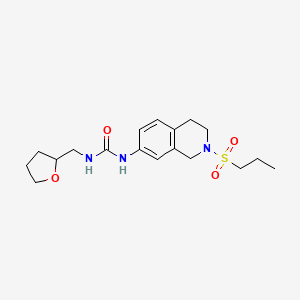

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

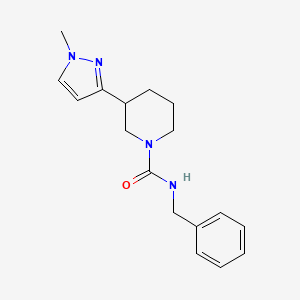

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

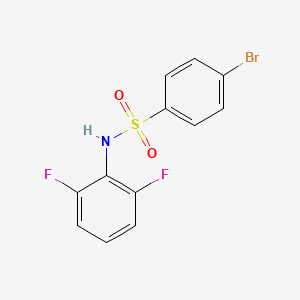

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)

![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)